molecular formula C30H29BrN2O4 B11208579 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate

Cat. No.: B11208579
M. Wt: 561.5 g/mol
InChI Key: FLZKMJMVAKARHF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reductive bromination of N,N-bis(4-tert-butylphenyl)hydroxylamine, where two hydrogens in ortho positions of benzene rings are substituted by bromine, providing a two-electron reduction of hydroxylamine to amine . This intermediate can then be further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Bromine, chlorine, and other halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets and pathways. The bromophenyl and tert-butylphenyl groups may interact with enzymes or receptors, altering their activity. The tryptophanate moiety can also play a role in binding to biological molecules, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H29BrN2O4

Molecular Weight

561.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C30H29BrN2O4/c1-30(2,3)22-12-8-20(9-13-22)28(35)33-26(16-21-17-32-25-7-5-4-6-24(21)25)29(36)37-18-27(34)19-10-14-23(31)15-11-19/h4-15,17,26,32H,16,18H2,1-3H3,(H,33,35)

InChI Key

FLZKMJMVAKARHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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